

# Dexlansoprazole in the Maintenance of Healed Erosive Esophagitis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Dexlansoprazole |           |
| Cat. No.:            | B1670344        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **dexlansoprazole**, a proton pump inhibitor (PPI) with a unique dual delayed-release formulation, for the maintenance of healed erosive esophagitis (EE). The following sections detail the clinical efficacy of **dexlansoprazole** in pivotal maintenance studies, standardized protocols for conducting similar clinical trials, and visual representations of the experimental workflow.

#### I. Quantitative Data Summary

The efficacy of **dexlansoprazole** in maintaining healed EE has been demonstrated in several key clinical trials. The data below summarizes the primary outcomes from these studies, offering a comparative look at different dosages against placebo and another active comparator, lansoprazole.

Table 1: Efficacy of **Dexlansoprazole** in the Maintenance of Healed Erosive Esophagitis (6-Month Studies)



| Treatment<br>Group          | Number of<br>Patients (n) | Percentage of Patients with Maintained Healing (Life Table Analysis) | Percentage of Patients with Maintained Healing (Crude Rate Analysis) | Reference |
|-----------------------------|---------------------------|----------------------------------------------------------------------|----------------------------------------------------------------------|-----------|
| Dexlansoprazole<br>MR 60 mg | 179                       | 87%                                                                  | 66%                                                                  | [1]       |
| Dexlansoprazole<br>MR 90 mg | 176                       | 82%                                                                  | 65%                                                                  | [1]       |
| Placebo                     | 96                        | 26%                                                                  | 14%                                                                  | [1]       |

Table 2: Symptom Control with **Dexlansoprazole** in the Maintenance of Healed Erosive Esophagitis (6-Month Study)

| Treatment Group             | Percentage of 24-<br>Hour Heartburn-<br>Free Days | Percentage of<br>Heartburn-Free<br>Nights | Reference |
|-----------------------------|---------------------------------------------------|-------------------------------------------|-----------|
| Dexlansoprazole MR<br>60 mg | 96%                                               | 98%                                       | [1]       |
| Dexlansoprazole MR<br>90 mg | 94%                                               | 97%                                       | [1]       |
| Placebo                     | 19%                                               | 50%                                       | [1]       |

Table 3: Maintenance of Healed Erosive Esophagitis in Adolescents (12-17 years) over 16 Weeks



| Treatment Group       | Number of<br>Evaluable Patients<br>(n) | Percentage of Patients with Maintained Healing | Reference |
|-----------------------|----------------------------------------|------------------------------------------------|-----------|
| Dexlansoprazole 30 mg | 22                                     | 82%                                            | [2]       |
| Placebo               | 24                                     | 58%                                            | [2]       |

#### **II. Experimental Protocols**

The following protocols are based on the methodologies reported in key clinical trials assessing the efficacy of **dexlansoprazole** in the maintenance of healed EE.

## Study Design: Randomized, Double-Blind, Placebo-Controlled, Multicenter Trial

A typical study design involves two phases: an initial open-label healing phase followed by a randomized, double-blind maintenance phase.[2][3][4]

- Healing Phase: Patients with endoscopically confirmed EE are treated with open-label
  dexlansoprazole (e.g., 60 mg once daily) for a period of up to 8 weeks to achieve complete
  healing of erosions.[2][3]
- Maintenance Phase: Patients with endoscopically confirmed healed EE are then randomized
  in a double-blind manner to receive a maintenance dose of dexlansoprazole (e.g., 30 mg or
  60 mg once daily) or a matching placebo for a predefined period, typically 6 months.[1][4]

#### Patient Population: Inclusion and Exclusion Criteria

- Inclusion Criteria:
  - Adults (or specific pediatric populations, e.g., 12-17 years old) with a recent history of endoscopically confirmed erosive esophagitis (e.g., Los Angeles Classification Grades A-D).[2]
  - Demonstration of endoscopically confirmed healed EE at the end of the healing phase.



- For studies assessing symptom relief, patients may be required to have a minimum frequency of heartburn symptoms during a screening period.[5]
- Exclusion Criteria:
  - History of or current Zollinger-Ellison syndrome or other gastric hypersecretory states.[5]
  - Presence of esophageal strictures that prevent the passage of the endoscope.
  - Active gastric or duodenal ulcers within a specified period before screening.[5]
  - Prior surgical procedures that could affect gastroesophageal reflux (e.g., fundoplication).
  - Known hypersensitivity to **dexlansoprazole** or other proton pump inhibitors.

#### **Endoscopic Assessment**

- Screening and Baseline: A baseline endoscopy is performed to confirm the presence and grade of erosive esophagitis, typically using the Los Angeles (LA) Classification system.
- Confirmation of Healing: An endoscopy is repeated at the end of the healing phase (e.g., week 8) to confirm complete mucosal healing (defined as LA Grade 0).[2][3]
- Assessment of Maintenance: A final endoscopy is performed at the end of the maintenance phase to determine if healing has been maintained.

#### **Outcome Measures**

- Primary Efficacy Endpoint: The percentage of patients who remain in remission (maintain healed EE) at the end of the maintenance period. This is often analyzed using both life-table and crude-rate methods.[1]
- Secondary Efficacy Endpoints:
  - Percentage of 24-hour periods that are heartburn-free.[1]
  - Percentage of nights without heartburn.[1]
  - Time to relapse of erosive esophagitis.



• Patient-reported outcomes on symptom severity and quality of life.

#### **Data Analysis**

- The primary efficacy analysis is typically a comparison of the maintenance rates between the dexlansoprazole and placebo groups using statistical tests such as the chi-squared test or logistic regression.
- Life-table analysis is often employed to account for patients who withdraw from the study for reasons other than EE recurrence.
- Symptom data from patient diaries are analyzed to compare the mean percentage of heartburn-free days and nights between treatment groups.

# III. Visualizations Clinical Trial Workflow for Maintenance of Healing Studies





Click to download full resolution via product page

Caption: Clinical trial workflow for **dexlansoprazole** maintenance of healing studies.



#### **Logical Relationship in Maintenance of Healing Trials**



Click to download full resolution via product page

Caption: Logical progression from active EE to maintenance or relapse.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical trial: efficacy and safety of dexlansoprazole MR 60 and 90 mg in healed erosive oesophagitis - maintenance of healing and symptom relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Delayed-Release Dexlansoprazole for Healing and Maintenance of Healed Erosive Esophagitis: A Safety Study in Adolescents PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. UCSF Erosive Esophagitis Trial → Check the Safety of Dexlansoprazole and Learn If it Can Heal Erosive Esophagitis (EE) and Keep it Healed in Children 2 to 11 Years Old [clinicaltrials.ucsf.edu]
- To cite this document: BenchChem. [Dexlansoprazole in the Maintenance of Healed Erosive Esophagitis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670344#dexlansoprazole-use-in-maintenance-of-healing-studies-for-erosive-esophagitis]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com